Ubiquicidin(29-41)

Description

BenchChem offers high-quality Ubiquicidin(29-41) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ubiquicidin(29-41) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

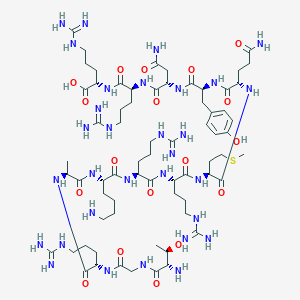

C68H121N31O18S |

|---|---|

Molecular Weight |

1693.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 |

InChI Key |

OYOXQLUCUURFIV-YXCRIUEQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of Ubiquicidin(29-41): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic antimicrobial peptide fragment with the amino acid sequence TGRAKRRMQYNRR, has garnered significant attention as a promising agent for both antimicrobial therapy and infection imaging.[1][2][3] Derived from the human antimicrobial peptide ubiquicidin (B1575653), this 13-amino acid fragment demonstrates a remarkable ability to selectively target and interact with microbial cells.[4][5] This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of UBI(29-41) in bacteria, compiling available quantitative data, detailing experimental methodologies, and visualizing the key processes involved.

Core Mechanism of Action: A Multi-Step Process

The antimicrobial action of Ubiquicidin(29-41) is primarily initiated by its interaction with the bacterial cell envelope, a process governed by electrostatic attraction. The peptide's net positive charge, conferred by its multiple arginine and lysine (B10760008) residues, facilitates a preferential binding to the negatively charged components of bacterial membranes, such as lipoteichoic acid and phospholipids (B1166683).[1][6] This selective binding to anionic membranes explains its low affinity for the zwitterionic membranes of mammalian cells, a crucial factor for its potential therapeutic use.[4][6]

While the initial binding is well-established, the subsequent steps in its mechanism of action are multifaceted and appear to involve both membrane-level effects and potential intracellular interactions.

Initial Electrostatic Binding and Membrane Association

The primary event in the mechanism of action of UBI(29-41) is its electrostatic binding to the anionic bacterial cell surface.[1] Studies using model membranes have shown that UBI(29-41) selectively interacts with anionic phospholipid vesicles, a process that is driven by both enthalpy and entropy.[7][8] Isothermal titration calorimetry (ITC) has revealed that this interaction is exothermic.[7][8]

Upon binding, UBI(29-41) is believed to reside mainly on the surface of the bacterial membrane.[7][8] This association with the membrane can lead to a conformational change in the peptide.[9]

Alteration of Membrane Dynamics and Integrity

Following binding, UBI(29-41) influences the physical properties of the bacterial membrane. Quasielastic neutron scattering (QENS) studies have demonstrated that the peptide restricts the lateral motion of lipids within the membrane leaflet, effectively acting as a stiffening agent.[7][8] This alteration of membrane fluidity could disrupt essential membrane functions.

Furthermore, the interaction of UBI(29-41) with anionic vesicles has been shown to induce vesicle aggregation, as observed through dynamic light scattering (DLS).[7][8] This aggregation is more pronounced at higher peptide-to-lipid molar ratios.[7][8] While direct pore formation has been suggested as a possible mechanism for some antimicrobial peptides, the evidence for UBI(29-41) suggests a model where it perturbs the membrane organization without necessarily forming stable pores.[1]

Intracellular Accumulation and Potential Targets

Several studies have pointed towards a specific mechanism for the intracellular accumulation of UBI(29-41) in bacteria, suggesting that its action is not solely confined to the cell membrane.[1][5] It is proposed that after the initial interaction with the membrane, the peptide may translocate into the cytoplasm and bind to a specific site on a bacterial target protein.[1] However, the precise intracellular targets of UBI(29-41) have not yet been definitively identified in the available literature. Research on other antimicrobial peptides suggests that potential intracellular targets could include nucleic acids (DNA and RNA) or proteins involved in essential cellular processes such as protein synthesis, cell division, or cell wall biosynthesis.[10][11]

Quantitative Data on Ubiquicidin(29-41) Activity

While much of the literature focuses on the imaging applications of radiolabeled UBI(29-41), some studies have provided quantitative data on its binding and antimicrobial activity.

| Parameter | Value | Bacterial Strain/Model System | Reference |

| In Vitro Bacterial Binding | |||

| % Binding to S. aureus | ~35-87% | Staphylococcus aureus | [4] |

| Antimicrobial Activity | |||

| Antifungal Activity | Dose-dependent | Aspergillus fumigatus | [12] |

| Antibacterial Activity | Active | Staphylococcus aureus | [13] |

| Hemolytic Activity | Not observed at concentrations ≥200 μM | Human erythrocytes | [12] |

| Biophysical Interactions | |||

| Binding to Anionic Vesicles | Exothermic | Model bacterial membranes | [7][8] |

Note: Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the synthetic, non-radiolabeled Ubiquicidin(29-41) peptide against a broad range of bacteria are not widely reported in the public domain literature.

Experimental Protocols

The elucidation of the mechanism of action of Ubiquicidin(29-41) has relied on a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of UBI(29-41) binding to model bacterial membranes.

Methodology:

-

Prepare large unilamellar vesicles (LUVs) composed of anionic phospholipids (e.g., POPG) to mimic bacterial membranes.

-

Degas the liposome (B1194612) suspension and the UBI(29-41) solution.

-

Load the liposome suspension into the sample cell of the ITC instrument and the UBI(29-41) solution into the injection syringe.

-

Perform a series of injections of the peptide solution into the liposome suspension while monitoring the heat changes.

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Dynamic Light Scattering (DLS)

Objective: To assess the effect of UBI(29-41) on the size and aggregation of model membrane vesicles.

Methodology:

-

Prepare a suspension of LUVs of a defined size.

-

Measure the initial size distribution of the LUVs using a DLS instrument.

-

Add UBI(29-41) to the LUV suspension at various peptide-to-lipid molar ratios.

-

Incubate the mixture for a defined period.

-

Measure the size distribution of the vesicles at different time points after peptide addition to monitor for aggregation.

In Vitro Bacterial Binding Assay

Objective: To quantify the binding of UBI(29-41) to bacterial cells.

Methodology:

-

Grow a bacterial culture (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Wash and resuspend the bacteria in a suitable buffer.

-

Incubate a known concentration of radiolabeled or fluorescently tagged UBI(29-41) with a specific number of bacterial cells.

-

After incubation, separate the bacteria from the supernatant by centrifugation or filtration.

-

Measure the amount of UBI(29-41) associated with the bacterial pellet and in the supernatant to determine the percentage of binding.

Visualizing the Mechanism of Action

To further clarify the proposed mechanism of action and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of action of Ubiquicidin(29-41) in bacteria.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Experimental workflow for Dynamic Light Scattering (DLS).

Conclusion and Future Directions

The antimicrobial peptide fragment Ubiquicidin(29-41) exhibits a multifaceted mechanism of action against bacteria, initiated by a selective electrostatic interaction with the anionic bacterial membrane. This binding leads to a disruption of membrane dynamics and may be followed by translocation into the cytoplasm to interact with yet-to-be-identified intracellular targets. While its potential as an infection imaging agent is well-documented, a deeper understanding of its fundamental antimicrobial properties is crucial for its development as a therapeutic agent.

Future research should focus on:

-

Determining the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of synthetic UBI(29-41) against a broad spectrum of clinically relevant bacteria.

-

Identifying the specific intracellular targets of UBI(29-41) to fully elucidate its mechanism of action.

-

Investigating the precise nature of membrane disruption , including whether the peptide induces transient pores or causes more general membrane destabilization.

A comprehensive understanding of these aspects will be instrumental in harnessing the full therapeutic potential of Ubiquicidin(29-41) in the fight against bacterial infections.

References

- 1. pharmanuclear.co [pharmanuclear.co]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. conferences.iaea.org [conferences.iaea.org]

- 10. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human antimicrobial peptides’ antifungal activity against Aspergillus fumigatus | springermedizin.de [springermedizin.de]

- 13. mdpi.com [mdpi.com]

Ubiquicidin(29-41): A Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin(29-41) (UBI(29-41)), with the amino acid sequence TGRAKRRMQYNRR, is a 13-amino acid cationic antimicrobial peptide fragment derived from the human ribosomal protein S30.[1][2] This peptide has garnered significant interest for its broad-spectrum antimicrobial activity and its ability to selectively target microbial cells over host cells.[3][4] This technical guide provides an in-depth overview of the antimicrobial properties of UBI(29-41), including its mechanism of action, antimicrobial spectrum, cytotoxicity, and relevant experimental protocols.

Core Properties of Ubiquicidin(29-41)

UBI(29-41) is a highly cationic peptide, a key feature contributing to its antimicrobial action. Its primary mode of action is the electrostatic interaction with negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This preferential binding leads to membrane disruption and subsequent cell death. Notably, this mechanism also allows for the differentiation between sites of infection and sterile inflammation, a property extensively utilized in infection imaging applications.[5][6][7]

Antimicrobial Spectrum

UBI(29-41) exhibits activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ubiquicidin(29-41) against Various Microorganisms

| Microorganism | Strain | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | ~20 (IC50) | [8] |

| Escherichia coli | ATCC 25922 | Not explicitly stated | [5] |

| Pseudomonas aeruginosa | PAO1 | Not explicitly stated | |

| Candida albicans | ATCC 24433 | 3.9 - 125 µg/mL* | [9] |

Note: Data for C. albicans is for a derivative of UBI(29-41). The exact MIC for the parent peptide was not specified in the search results.

Cytotoxicity Profile

A critical aspect of any potential antimicrobial therapeutic is its safety profile with respect to host cells. UBI(29-41) has demonstrated a favorable cytotoxicity profile in several studies.

Table 2: Cytotoxicity of Ubiquicidin(29-41)

| Assay | Cell Type | Result | Concentration | Reference |

| Hemolysis | Human Red Blood Cells | No significant hemolysis | ≥200 µM | |

| Cytotoxicity (MTT) | Vero (Green monkey kidney epithelial) | Negligible | Not specified | [10] |

| Cytotoxicity (IC50) | MT-4 (Human T-cell leukemia) | 340 mM | Not specified | [10] |

Mechanism of Action: Membrane Permeabilization

The primary antimicrobial mechanism of UBI(29-41) involves the permeabilization of microbial cell membranes. This process can be visualized as a multi-step interaction.

Figure 1: Proposed mechanism of action for Ubiquicidin(29-41).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of UBI(29-41).

Solid-Phase Peptide Synthesis of Ubiquicidin(29-41)

UBI(29-41) (TGRAKRRMQYNRR) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[11][12][13]

Figure 2: Workflow for Fmoc solid-phase synthesis of UBI(29-41).

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the UBI(29-41) sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard broth microdilution method is used.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: Prepare a series of twofold dilutions of UBI(29-41) in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (approximately 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

This assay assesses the cytotoxicity of the peptide against red blood cells.[14][15][16]

Methodology:

-

Erythrocyte Preparation: Obtain fresh human red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.

-

Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of UBI(29-41). Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 570 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can be determined from a dose-response curve.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the ability of the peptide to permeabilize the bacterial cytoplasmic membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.[4][8][17][18][19]

Figure 3: Workflow for SYTOX Green membrane permeabilization assay.

Methodology:

-

Bacterial Preparation: Harvest bacteria in the mid-logarithmic growth phase, wash, and resuspend in a suitable buffer (e.g., PBS or HEPES buffer).

-

Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of approximately 1 µM and incubate in the dark for about 15 minutes to allow for equilibration.

-

Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.

-

Peptide Addition: Add UBI(29-41) at the desired concentration to the bacterial suspension.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time. An increase in fluorescence indicates membrane permeabilization and SYTOX Green entry.

Structure-Activity Relationship

The antimicrobial activity of UBI(29-41) is intrinsically linked to its primary structure. The high density of cationic residues (five arginines and one lysine) is paramount for its initial electrostatic attraction to the anionic bacterial surface.[2][16] Studies have suggested that the spatial arrangement of these charged residues facilitates a strong interaction with the phosphate (B84403) groups of membrane lipids. While a systematic alanine (B10760859) scan of UBI(29-41) has not been detailed in the provided search results, it is a valuable experimental approach to elucidate the specific contribution of each amino acid to its antimicrobial potency.

Conclusion

Ubiquicidin(29-41) is a promising antimicrobial peptide with a broad spectrum of activity and a favorable safety profile. Its mechanism of action, centered on the disruption of microbial membranes, makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued exploration of UBI(29-41) and other antimicrobial peptides in the drug discovery and development pipeline. Further research to establish a more comprehensive profile of its MIC values against a wider array of clinical isolates and detailed structure-activity relationship studies will be crucial in advancing its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radiosynthesis and Bioevaluation of 99mTc-Labeled Isocyanide Ubiquicidin 29-41 Derivatives as Potential Agents for Bacterial Infection Imaging [mdpi.com]

- 3. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 68Ga-NOTA-Functionalized Ubiquicidin: Cytotoxicity, Biodistribution, Radiation Dosimetry, and First-in-Human PET/CT Imaging of Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. DSpace [dr.lib.iastate.edu]

- 18. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Ubiquicidin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of the Antimicrobial Peptide Ubiquicidin (B1575653).

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of the antimicrobial peptide, Ubiquicidin (UBI). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the peptide's initial identification, its antimicrobial properties, and the experimental methodologies employed in its study.

Discovery and Origin

Ubiquicidin, a cationic antimicrobial peptide, was first identified and isolated from the cytosolic fraction of the murine macrophage cell line RAW264.7.[1] The discovery, published in 1999 by Hiemstra and colleagues, revealed that the expression of this peptide was enhanced upon activation of the macrophages with interferon-gamma (IFN-γ).[1] This finding suggested a role for Ubiquicidin in the innate immune response to intracellular pathogens.

Subsequent analysis, including N-terminal amino acid sequencing and mass spectrometry, revealed that the purified protein, with a molecular weight of 6654 Da, is likely identical to the ribosomal protein S30.[1] This protein is derived from the post-translational processing of the Fau protein, a fusion protein that includes an ubiquitin-like domain.[1] The fau gene is expressed in a variety of tissues in humans and other animal species, indicating a widespread presence of this antimicrobial component.[1]

The discovery of Ubiquicidin in the cytosol of macrophages suggests a mechanism to control the intracellular growth of microorganisms.[1] Furthermore, its release upon macrophage disintegration could contribute to host defense in the extracellular environment.[1]

A significant focus of subsequent research has been on a synthetic 13-amino acid fragment of Ubiquicidin, designated as UBI 29-41. This fragment, with the amino acid sequence TGRAKRRMQYNRR, has been extensively studied for its antimicrobial and infection-targeting properties, particularly in the development of diagnostic imaging agents.

Antimicrobial Activity

Ubiquicidin and its fragments exhibit a broad spectrum of antimicrobial activity against various pathogens. The initial discovery demonstrated its effectiveness against Listeria monocytogenes and Salmonella typhimurium, with further gel overlay assays indicating activity against Escherichia coli, Staphylococcus aureus, and Yersinia enterocolitica.[1]

The primary mechanism of action is attributed to the electrostatic interaction between the positively charged (cationic) peptide and the negatively charged (anionic) components of microbial cell membranes, such as phospholipids (B1166683) and lipoteichoic acids. This interaction leads to membrane disruption and subsequent cell death.

Quantitative data on the antimicrobial activity of Ubiquicidin and its fragments, particularly against methicillin-resistant Staphylococcus aureus (MRSA), are summarized in the tables below.

Table 1: In Vitro Antimicrobial Activity of Ubiquicidin and its Fragments against MRSA

| Peptide/Fragment | Amino Acid Sequence | Molecular Weight (Da) | In Vitro Killing of MRSA (% reduction) at 2 hours |

| UBI 1-59 (Full-length) | KVHGSLARAGKVRGQTPKVAKQEKKKKKTGRAKRRMQYNRRFVNVVPTFGKKKGPNANS | 6648 | >99.9% at 10 µM |

| UBI 1-18 | KVHGSLARAGKVRGQTPK | 1918 | <50% at 10 µM |

| UBI 18-35 | VAKQEKKKKKTGRAKRR | 2101 | ~90% at 10 µM |

| UBI 29-41 | TGRAKRRMQYNRR | 1693 | ~99% at 10 µM |

| UBI 31-38 | RAKRRMQY | 1108 | >99.9% at 10 µM |

Data sourced from Brouwer et al., 2006.

Table 2: In Vivo Efficacy of Ubiquicidin Fragments against MRSA in a Murine Thigh Infection Model

| Peptide Fragment | Dose (mg/kg) | Reduction in CFU/gram of tissue after 24 hours |

| UBI 29-41 | 0.1 | ~1 log |

| 1 | ~2 log | |

| UBI 31-38 | 0.1 | ~1.5 log |

| 1 | ~2.5 log |

Data sourced from Brouwer et al., 2006.

Experimental Protocols

This section details the methodologies for key experiments related to the study of Ubiquicidin.

Isolation of Ubiquicidin from Murine Macrophages (as described by Hiemstra et al., 1999)

While the full detailed protocol is proprietary to the original publication, the key steps involved the following:

-

Cell Culture and Activation: The murine macrophage cell line RAW264.7 was cultured and activated with recombinant murine IFN-γ to enhance the expression of antimicrobial proteins.

-

Cell Lysis and Fractionation: Activated macrophages were harvested, and the cytosolic fraction was separated from the granular and membrane fractions by differential centrifugation.

-

Chromatographic Purification: The cytosolic fraction was subjected to a series of chromatographic steps to purify the antimicrobial components. This likely included:

-

Cation-exchange chromatography: To isolate cationic proteins like Ubiquicidin.

-

Gel filtration chromatography: To separate proteins based on their molecular size.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): For final purification to homogeneity.

-

-

Antimicrobial Activity Assays: At each purification step, fractions were tested for their antimicrobial activity against target microorganisms (e.g., Listeria monocytogenes) to guide the purification process.

-

Protein Identification: The purified protein was subjected to N-terminal amino acid sequencing and mass spectrometry to determine its identity.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of antimicrobial peptides.

-

Preparation of Bacterial Inoculum:

-

A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

-

Preparation of Peptide Dilutions:

-

A stock solution of the Ubiquicidin peptide or fragment is prepared in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent adsorption to plasticware.

-

Serial two-fold dilutions of the peptide are prepared in a 96-well polypropylene (B1209903) microtiter plate.

-

-

Inoculation and Incubation:

-

The diluted bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

-

Radiolabeling of Ubiquicidin 29-41 with Technetium-99m (99mTc)

This protocol describes a common method for radiolabeling UBI 29-41 for use in infection imaging studies.

-

Kit Preparation: A lyophilized kit is typically used, containing the UBI 29-41 peptide, a reducing agent (e.g., stannous chloride), and other stabilizing agents.

-

Reconstitution: The kit is reconstituted with a sterile solution of 99mTc-pertechnetate obtained from a 99Mo/99mTc generator.

-

Incubation: The mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow the labeling reaction to occur.

-

Quality Control: The radiochemical purity of the labeled peptide is assessed using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC to determine the percentage of 99mTc bound to the peptide.

Visualizations

The following diagrams illustrate key concepts and workflows related to Ubiquicidin.

References

Ubiquicidin(29-41): A Technical Guide to its Binding Affinity with Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the antimicrobial peptide Ubiquicidin(29-41) (UBI(29-41)) to key fungal pathogens. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the mechanisms of interaction and experimental workflows.

Quantitative Binding Affinity Data

The binding of Ubiquicidin(29-41) to fungal pathogens has been quantified primarily through in vitro binding assays using radiolabeled peptides. The following table summarizes the available data for two clinically significant fungal species, Aspergillus fumigatus and Candida albicans. The data is presented as the percentage of the added radiolabeled UBI(29-41) that binds to a specified number of fungal cells.

| Fungal Pathogen | Radiolabel | Cell Count | Binding Affinity (% of added radioactivity) | Reference |

| Aspergillus fumigatus | 99mTc | 107 cells | 41 ± 5% | [1] |

| Candida albicans | 99mTc | 107 cells | 32 ± 3% | [1] |

Experimental Protocols

The quantitative data presented above was obtained using in vitro binding assays with radiolabeled Ubiquicidin(29-41). The following is a detailed methodology representative of the likely experimental protocol employed.

In Vitro Binding Assay for 99mTc-Ubiquicidin(29-41)

This protocol outlines the steps for assessing the binding of 99mTc-labeled UBI(29-41) to fungal cells.

2.1.1. Preparation of Fungal Cell Suspensions:

-

Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate media (e.g., Sabouraud dextrose agar).

-

The fungal cells are harvested and washed with a suitable buffer, such as phosphate-buffered saline (PBS).

-

The cells are counted, typically using a hemocytometer or by optical density measurements, and resuspended in the assay buffer to a final concentration of 107 cells/mL.

2.1.2. Radiolabeling of Ubiquicidin(29-41):

-

Ubiquicidin(29-41) is labeled with Technetium-99m (99mTc) using a direct labeling method, often involving a reducing agent like stannous chloride.

-

The radiolabeled peptide (99mTc-UBI(29-41)) is purified to remove any unbound 99mTc.

-

The radiochemical purity is assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

2.1.3. Binding Assay:

-

A defined amount of the 99mTc-UBI(29-41) preparation is added to a suspension containing a known number of fungal cells (e.g., 107 cells) in an appropriate buffer.

-

The mixture is incubated for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Following incubation, the fungal cells are separated from the unbound peptide. This is typically achieved by centrifugation or filtration.

-

The radioactivity associated with the cell pellet (bound fraction) and the supernatant (unbound fraction) is measured using a gamma counter.

-

The percentage of binding is calculated as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.

2.1.4. Competition Assay (for specificity):

-

To determine the specificity of the binding, a parallel experiment is conducted where the fungal cells are pre-incubated with a molar excess of unlabeled ("cold") UBI(29-41) before the addition of 99mTc-UBI(29-41).

-

A significant reduction in the binding of the radiolabeled peptide in the presence of the unlabeled competitor indicates specific binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of interaction between Ubiquicidin(29-41) and the fungal cell wall, as well as the workflow of the in vitro binding assay.

Caption: Ubiquicidin(29-41) interaction with the fungal cell wall.

References

In-Depth Structural Analysis of the Ubiquicidin(29-41) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin(29-41), a 13-amino-acid cationic antimicrobial peptide with the sequence TGRAKRRMQYNRR, is a fragment of the human ribosomal protein S30.[1][2][3] This peptide has garnered significant attention for its potent antimicrobial activity and its potential as an infection-imaging agent.[2][4] Its mechanism of action is primarily attributed to its electrostatic interaction with the negatively charged components of microbial cell membranes.[5] Understanding the three-dimensional structure of Ubiquicidin(29-41) is paramount for elucidating its mechanism of action, optimizing its antimicrobial efficacy, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of Ubiquicidin(29-41), detailing experimental methodologies and presenting key structural data.

Physicochemical Properties

The fundamental properties of Ubiquicidin(29-41) are summarized in the table below. Its high positive charge, conferred by the multiple arginine and lysine (B10760008) residues, is a key determinant of its interaction with anionic microbial membranes.[5]

| Property | Value | Reference |

| Amino Acid Sequence | TGRAKRRMQYNRR | [3] |

| Molecular Weight | 1693 Da | [3] |

| Isoelectric Point (pI) | High (cationic peptide) | [5] |

| Charge at pH 7 | Highly Positive | [5] |

Structural Elucidation Methodologies & Findings

The determination of the secondary and tertiary structure of Ubiquicidin(29-41) relies on a combination of spectroscopic techniques and computational modeling.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in various environments. The conformation of Ubiquicidin(29-41) has been shown to be highly dependent on its surrounding medium, transitioning from a random coil in aqueous solutions to a more ordered structure in membrane-mimicking environments.

Predicted Secondary Structure: Computational algorithms, such as the Garnier-Robson and Chou-Fasman methods, predict an alpha-helical secondary structure for Ubiquicidin(29-41).[6]

Experimental Observations: While specific quantitative data on the percentage of helical content for the native Ubiquicidin(29-41) peptide is not extensively published, studies on its conjugates provide valuable insights. For instance, the conformation of NOTA-UBI(29-41) and NODAGA-UBI(29-41) conjugates were found to be similar to the parent UBI(29-41) peptide, suggesting that the addition of these chelators does not significantly alter the peptide's secondary structure.[7][8] CD spectroscopy has been employed to confirm these conformational similarities.[7][8] The induction of an ordered structure, likely helical, is observed when the peptide interacts with membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles.

-

Sample Preparation:

-

Dissolve synthetic Ubiquicidin(29-41) peptide (purity >95%) in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).

-

Prepare different solvent systems to mimic various environments:

-

Aqueous buffer: 10 mM sodium phosphate (B84403) buffer, pH 7.4.

-

Membrane-mimicking (hydrophobic): 50% (v/v) Trifluoroethanol (TFE) in phosphate buffer.

-

Membrane-mimicking (micellar): 30 mM Sodium Dodecyl Sulfate (SDS) in phosphate buffer.

-

-

Dilute the peptide stock solution in each solvent system to a final concentration of 100-200 µM.

-

-

CD Measurement:

-

Use a calibrated spectropolarimeter purged with nitrogen gas.

-

Set the temperature to 25°C using a Peltier temperature controller.

-

Acquire CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

-

Recording parameters:

-

Bandwidth: 1.0 nm

-

Scan speed: 50 nm/min

-

Data pitch: 0.5 nm

-

Accumulations: 3-5 scans for signal averaging.

-

-

Record a baseline spectrum for each solvent system and subtract it from the corresponding peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (m° * M) / (10 * l * c * n), where m° is the measured ellipticity, M is the molecular weight, l is the path length in cm, c is the concentration in g/mL, and n is the number of amino acid residues.

-

Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., K2D2, DichroWeb).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angle restraints, which are essential for determining the three-dimensional structure of peptides in solution. While a complete, high-resolution NMR structure of Ubiquicidin(29-41) is not publicly available in databases like the PDB, the methodology for such a study is well-established.

-

Sample Preparation:

-

Synthesize or procure 15N and/or 13C isotopically labeled Ubiquicidin(29-41) for heteronuclear NMR experiments to resolve spectral overlap.

-

Dissolve the peptide in a suitable solvent system, typically 90% H2O/10% D2O, containing a membrane mimetic such as deuterated SDS micelles, to a concentration of 1-5 mM.

-

Adjust the pH of the sample to a value that minimizes amide proton exchange (typically pH 4-6).

-

-

NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K):

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain inter-proton distance restraints (NOEs). A mixing time of 150-200 ms (B15284909) is typically used for peptides of this size.

-

1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain backbone amide assignments.

-

-

-

Structure Calculation:

-

Process the NMR data using appropriate software (e.g., NMRPipe).

-

Perform sequential resonance assignment of the peptide backbone and side chains using the TOCSY and NOESY spectra.

-

Identify and integrate NOE cross-peaks to generate a list of distance restraints.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.

-

Refine the calculated structures using molecular dynamics simulations in explicit solvent.

-

Molecular Dynamics (MD) Simulations

MD simulations offer a computational approach to investigate the dynamic behavior of Ubiquicidin(29-41) and its interaction with lipid bilayers at an atomic level. These simulations can provide insights into the peptide's conformational changes upon membrane binding, its orientation within the membrane, and its effect on membrane integrity.

-

System Setup:

-

Build an initial model of the Ubiquicidin(29-41) peptide, either as a linear chain or with a predicted helical conformation.

-

Construct a model lipid bilayer representative of a bacterial membrane, such as a 3:1 mixture of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).

-

Solvate the peptide and membrane system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Use a molecular dynamics software package (e.g., GROMACS, AMBER).

-

Employ a suitable force field for proteins and lipids (e.g., CHARMM36, AMBER).

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.

-

Run the production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to observe the peptide-membrane interaction and conformational changes.

-

-

Analysis:

-

Analyze the trajectory to determine the peptide's secondary structure evolution (e.g., using DSSP).

-

Calculate the root-mean-square deviation (RMSD) to assess conformational stability.

-

Determine the orientation and depth of insertion of the peptide into the lipid bilayer.

-

Analyze the effect of the peptide on membrane properties, such as lipid order parameters and membrane thickness.

-

Logical and Experimental Workflows

The structural analysis of Ubiquicidin(29-41) follows a logical progression from initial characterization to high-resolution structural determination and dynamic studies.

References

- 1. An automated synthesis method for 68Ga-labelled ubiquicidin 29–41 [ouci.dntb.gov.ua]

- 2. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Peptides: Their Role as Infection-Selective Tracers for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Core of Microbial Targeting: An In-depth Technical Guide to Ubiquicidin(29-41)'s Interaction with Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin (UBI) is a cationic antimicrobial peptide that plays a crucial role in the innate immune system. The synthetic fragment, Ubiquicidin(29-41) (UBI 29-41), with the amino acid sequence TGRAKRRMQYNRR, has garnered significant attention for its potent and selective antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the interaction between UBI(29-41) and microbial membranes, offering insights into its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antimicrobial agents and infection imaging probes.

Mechanism of Action: A Tale of Two Membranes

The primary mechanism driving UBI(29-41)'s antimicrobial activity lies in its electrostatic interaction with the microbial cell membrane. Bacterial membranes are characteristically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), bestowing a net negative charge on their surface.[4] In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC), resulting in an electrically neutral surface.[4][5]

UBI(29-41) is a highly cationic peptide, possessing a significant positive charge at physiological pH due to its multiple arginine and lysine (B10760008) residues.[3][6] This positive charge facilitates a strong and selective electrostatic attraction to the negatively charged bacterial membranes.[3][7] In-vitro studies have consistently demonstrated that UBI(29-41) preferentially binds to anionic membranes, with little to no interaction observed with zwitterionic membranes that mimic mammalian cells.[5][8] This selective binding is a cornerstone of its therapeutic potential, as it minimizes off-target effects on host cells.

Upon binding to the bacterial membrane, UBI(29-41) is thought to reside primarily on the membrane surface.[8][9] This interaction, however, is not passive. Studies have shown that the binding of UBI(29-41) can lead to an aggregation of anionic vesicles, a phenomenon driven by both enthalpic and entropic factors.[8][9] The peptide also restricts the lateral motion of lipids within the membrane leaflet, effectively increasing the membrane's rigidity.[8][9] While the exact mechanism of bacterial killing is not fully elucidated, it is believed to involve membrane permeabilization and depolarization.[6]

Quantitative Data on Ubiquicidin(29-41) Interactions

The following tables summarize key quantitative data from various studies on the interaction of UBI(29-41) and its derivatives with microbial systems.

Table 1: In Vivo and In Vitro Binding & Efficacy

| Parameter | Model System | Value | Reference |

| Target-to-Nontarget Ratio (30 min) | Human Infection Imaging | 2.75 ± 1.69 | [1][10] |

| Target-to-Nontarget Ratio (120 min) | Human Infection Imaging | 2.04 ± 1.01 | [1][10] |

| Sensitivity (Clinical Trial) | Human Infection Imaging | 100% | [1] |

| Specificity (Clinical Trial) | Human Infection Imaging | 80% | [1] |

| Accuracy (Clinical Trial) | Human Infection Imaging | 94.4% | [1] |

| [68Ga]Ga-NOTA-UBI 29–41 Binding Reduction (with excess UBI 29-41) | S. aureus in vitro | 47.4% | [7] |

| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29–41 Abscess-to-Muscle Ratio (1h) | Mouse Model | 7.71 ± 1.74 | [11] |

| [99mTc]Tc-tricine/ISONIC-HYNIC-UBI 29–41 Abscess-to-Blood Ratio (1h) | Mouse Model | 3.94 ± 0.68 | [11] |

| [99mTc]Tc-CN5UBI 29-41 Target-to-Nontarget Ratio (120 min) | Mouse Model | 4.15 ± 0.49 | [3] |

Table 2: Thermodynamic Parameters of Interaction with Anionic Membranes (Isothermal Titration Calorimetry)

| Peptide | Parameter | Value | Reference |

| UBI(29-41) | Driving Force | Exothermic (Enthalpy and Entropy Driven) | [8][9] |

| UBI(29-41) | TΔS vs. ΔH | TΔS > ΔH | [8][9] |

| UBI(31-38) | Driving Force | Exothermic (Enthalpy and Entropy Driven) | [8][9] |

Experimental Protocols

The study of UBI(29-41)'s interaction with microbial membranes employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, binding affinity, and stoichiometry) of the peptide-membrane interaction.[12][13]

Methodology:

-

Preparation of Vesicles:

-

Prepare large unilamellar vesicles (LUVs) composed of anionic phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) - DPPG) to model bacterial membranes, and zwitterionic phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC) to model mammalian membranes.

-

Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with a buffered solution (e.g., PBS, pH 7.4) by vortexing.

-

Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

ITC Experiment:

-

Load the prepared vesicle suspension into the sample cell of the ITC instrument.

-

Load a solution of UBI(29-41) at a known concentration into the injection syringe.

-

Perform a series of injections of the peptide solution into the vesicle suspension while monitoring the heat change.

-

As a control, perform a titration of the peptide into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary structure of UBI(29-41) in solution and upon interaction with model membranes.[14][15][16]

Methodology:

-

Sample Preparation:

-

Prepare solutions of UBI(29-41) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Prepare LUVs of anionic and zwitterionic lipids as described for ITC.

-

Mix the peptide solution with the vesicle suspensions at various peptide-to-lipid molar ratios.

-

-

CD Measurement:

-

Record CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record spectra for the peptide alone, the vesicles alone (as a baseline), and the peptide-vesicle mixtures.

-

-

Data Analysis:

-

Subtract the spectrum of the vesicles from the spectra of the peptide-vesicle mixtures.

-

Analyze the resulting spectra to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide under different conditions.

-

Dynamic Light Scattering (DLS)

Objective: To assess the effect of UBI(29-41) on the size and aggregation state of model membrane vesicles.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare LUVs of anionic lipids as described for ITC.

-

Prepare a series of samples with increasing peptide-to-lipid molar ratios.

-

-

DLS Measurement:

-

Measure the hydrodynamic radius of the vesicles in each sample using a DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

-

Data Analysis:

-

Analyze the correlation function to determine the size distribution of the particles in the suspension.

-

An increase in the average hydrodynamic radius indicates peptide-induced vesicle aggregation.

-

Visualizations

Interaction with Microbial Membrane

Caption: The electrostatic attraction between cationic UBI(29-41) and the anionic bacterial membrane leads to binding and subsequent membrane disruption, ultimately causing bacterial cell death.

Experimental Workflow for Studying Peptide-Membrane Interactions

Caption: A generalized workflow for investigating the biophysical interactions between Ubiquicidin(29-41) and model membranes using ITC, CD, and DLS.

Conclusion

Ubiquicidin(29-41) represents a promising antimicrobial peptide with a clear mechanism of selective interaction with microbial membranes. Its strong cationic nature drives its affinity for the anionic surfaces of bacteria, leading to membrane disruption and cell death, while largely sparing host cells. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of UBI(29-41) and its derivatives as novel therapeutics and diagnostic agents for bacterial infections. The continued exploration of its interactions with a broader range of microbial species and in more complex biological environments will be crucial for translating its potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. conferences.iaea.org [conferences.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Ubiquicidin(29-41): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic peptide fragment with the amino acid sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg, is derived from the human antimicrobial peptide ubiquicidin. This fragment has garnered significant interest, primarily as a diagnostic imaging agent for bacterial and fungal infections when labeled with radionuclides like Technetium-99m (99mTc) and Gallium-68 (68Ga). Its ability to preferentially bind to microbial cell membranes over mammalian cells forms the basis of its diagnostic utility. This technical guide provides an in-depth overview of the preliminary in vitro studies of UBI(29-41), focusing on its antimicrobial, anticancer, and immunomodulatory properties. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Principles: Mechanism of Action

The primary mechanism of action of Ubiquicidin(29-41) is attributed to its electrostatic interaction with the negatively charged components of microbial cell membranes. The peptide's cationic nature, conferred by its arginine and lysine (B10760008) residues, facilitates a strong affinity for anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes but less so in the outer leaflet of mammalian cell membranes. This selective binding is a key feature that has been extensively explored for infection imaging. While the binding mechanism is well-established, the direct downstream effects on microbial viability and potential interactions with host immune and cancer cells are areas of ongoing investigation.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the available quantitative data from preliminary in vitro studies of Ubiquicidin(29-41).

| Parameter | Organism/Cell Line | Result | Citation |

| Antimicrobial Activity | |||

| Minimum Inhibitory Concentration (MIC) | Various bacterial and fungal strains | No substantial activity up to 0.2 mg/mL | [1] |

| Median Effective Concentration (EC50) | Aspergillus fumigatus | 91 ± 19 μM | [2] |

| Cytotoxicity | |||

| Hemolytic Activity | Human Erythrocytes | No significant lysis at concentrations ≥200 μM | [2] |

| Cytotoxicity (IC50) | Vero cells (Green monkey kidney epithelial) | > 200 μM | [1] |

| Cytotoxicity (IC50) | MT-4 leukocytes | 340 mM (UBI), 270 mM (NOTA-UBI), 260 mM (natGa-NOTA-UBI) | [1] |

| In Vitro Binding | ACHN (renal adenocarcinoma) and LS174T (colon cancer) cells | <4% binding of 99mTc-UBI(29-41) | [3] |

| Immunomodulatory Activity | |||

| Cytokine Secretion (TNF-α, IL-6, IL-10) | Macrophages (e.g., RAW 264.7) | Data not available in the reviewed literature |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific investigation of Ubiquicidin(29-41).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

Ubiquicidin(29-41) peptide

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Peptide Dilution: Prepare a serial two-fold dilution of Ubiquicidin(29-41) in the appropriate broth in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the peptide dilutions. Include a positive control well (inoculum without peptide) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Ubiquicidin(29-41) peptide

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of Ubiquicidin(29-41) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the peptide concentration.

Immunomodulatory Activity: ELISA for Cytokine Secretion

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells.

Materials:

-

Ubiquicidin(29-41) peptide

-

Immune cells (e.g., RAW 264.7 macrophage cell line)

-

LPS (lipopolysaccharide) for cell stimulation (positive control)

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)

-

Wash buffer and assay diluent

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the immune cells and treat them with different concentrations of Ubiquicidin(29-41) for a defined period. Include a positive control (LPS stimulation) and a negative control (untreated cells).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Protocol:

-

Coat the ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell supernatants and standards to the wells.

-

Add the biotinylated detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Experimental Workflow: In Vitro Bacterial Binding Assay

Caption: Workflow for determining the in vitro binding of radiolabeled Ubiquicidin(29-41) to bacteria.

Signaling Pathway: Hypothetical Immunomodulatory Action

As no specific data exists for Ubiquicidin(29-41), a hypothetical pathway for a cationic antimicrobial peptide's interaction with a macrophage is presented.

References

Ubiquicidin(29-41): A Technical Guide to the Identification of Gram-Positive vs. Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquicidin(29-41) (UBI(29-41)), a synthetic fragment of the human antimicrobial peptide ubiquicidin, has emerged as a promising tool for the specific identification of bacterial infections. Its cationic nature facilitates a primary electrostatic interaction with the anionic components of microbial cell membranes, a feature that allows it to distinguish between bacterial cells and mammalian cells, which are typically neutral at physiological pH. This technical guide provides an in-depth exploration of the core mechanism by which UBI(29-41) differentiates between gram-positive and gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of infectious disease diagnostics and antimicrobial therapies.

Introduction

The accurate and rapid diagnosis of bacterial infections is paramount for effective clinical management and the development of new therapeutic agents. Traditional methods of bacterial identification, while reliable, can be time-consuming. Ubiquicidin(29-41), with the amino acid sequence TGRAKRRMQYNRR, offers a novel approach by directly targeting and binding to bacteria.[1] When labeled with a radionuclide such as Technetium-99m (99mTc), UBI(29-41) can be used as an imaging agent to pinpoint the location of an infection within the body.[1][2] A key aspect of its utility lies in its potential to differentiate between gram-positive and gram-negative bacterial infections, which is crucial for guiding appropriate antibiotic therapy.

Mechanism of Differential Identification

The primary mechanism governing the interaction of UBI(29-41) with bacteria is electrostatic attraction. The peptide is highly cationic due to the presence of multiple arginine and lysine (B10760008) residues, while bacterial cell surfaces are characteristically anionic.[3][4] This fundamental difference in surface charge forms the basis for the initial binding.

However, the distinction between gram-positive and gram-negative bacteria lies in the specific composition of their cell envelopes, which presents different anionic targets for UBI(29-41).

-

Gram-Positive Bacteria: The cell wall of gram-positive bacteria is rich in teichoic acids , which are polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate. These teichoic acids are highly anionic and serve as primary binding sites for cationic peptides like UBI(29-41).[5] This strong electrostatic interaction is believed to contribute to a higher accumulation of UBI(29-41) in gram-positive infections.

-

Gram-Negative Bacteria: The outer membrane of gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS) . While the lipid A component of LPS is anionic, the overall surface charge can be more complex and less uniformly negative compared to the teichoic acid-rich surface of gram-positive bacteria. While UBI(29-41) still binds to gram-negative bacteria, the affinity and accumulation may be comparatively lower.[6]

This differential binding affinity forms the basis for using UBI(29-41) to distinguish between these two major classes of bacteria.

Diagram of UBI(29-41)'s differential binding mechanism.

Quantitative Data: In Vivo Comparison

Studies using animal models of infection have provided quantitative evidence of the differential accumulation of radiolabeled UBI(29-41) in gram-positive versus gram-negative bacterial infections. The target-to-nontarget (T/NT) ratio, which measures the radioactivity at the infection site relative to a healthy contralateral site, is a key metric in these studies.

| Bacterial Species | Gram Type | Time Post-Injection | Mean T/NT Ratio (± SD) |

| Staphylococcus aureus | Gram-Positive | 60 min | 2.2 ± 0.5 |

| Escherichia coli | Gram-Negative | 60 min | 1.7 ± 0.4 |

| Sterile Inflammation | N/A | 60 min | 1.0 ± 0.3 |

| Data adapted from a study in rabbits with induced thigh muscle infections.[6] |

These data demonstrate a significantly higher accumulation of 99mTc-UBI(29-41) in infections caused by the gram-positive bacterium S. aureus compared to the gram-negative bacterium E. coli at the optimal imaging time of 60 minutes post-injection.[6] Importantly, the accumulation at sites of sterile inflammation is minimal, highlighting the specificity of UBI(29-41) for bacterial infections.[6]

Experimental Protocols

Radiolabeling of UBI(29-41) with Technetium-99m

A common method for radiolabeling UBI(29-41) is through the use of a freeze-dried kit.

Materials:

-

Lyophilized kit containing UBI(29-41), a reducing agent (e.g., SnCl₂), and stabilizers.[7]

-

Sterile, apyrogenic 99mTc-pertechnetate (99mTcO₄⁻) eluate from a 99Mo/99mTc generator.[7]

-

Sterile 0.9% saline.

Procedure:

-

Reconstitute the lyophilized kit with a specified volume of sterile 0.9% saline.

-

Add the desired amount of 99mTc-pertechnetate (e.g., 370-400 MBq) to the vial.[1]

-

Incubate the mixture at room temperature for 10-15 minutes or as specified by the kit instructions.[8]

-

Perform quality control to determine the radiochemical purity using methods such as ITLC (Instant Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography).[7]

Workflow for radiolabeling UBI(29-41) with 99mTc.

In Vitro Bacterial Binding Assay

This protocol is used to assess the binding of radiolabeled UBI(29-41) to bacterial cells.

Materials:

-

99mTc-UBI(29-41) solution.

-

Bacterial cultures (e.g., S. aureus, E. coli) grown to a specific density (e.g., 2 x 10⁷ CFU).[9]

-

Incubation buffer (e.g., 15 mM sodium phosphate buffer, pH 7.5, with additives like 0.01% Tween-80 and 0.1% acetic acid to achieve a final pH of ~5).[9][10]

-

Centrifuge.

-

Gamma counter.

Procedure:

-

In a microcentrifuge tube, combine the incubation buffer, a known amount of bacterial suspension, and the 99mTc-UBI(29-41) solution.

-

Incubate the mixture for a specified time and temperature (e.g., 1 hour at 4°C).[10]

-

Centrifuge the tubes to pellet the bacteria (e.g., 2,000 x g for 5 minutes).[10]

-

Carefully separate the supernatant (containing unbound peptide) from the bacterial pellet (containing bound peptide).

-

Measure the radioactivity in both the pellet and the supernatant using a gamma counter.

-

Calculate the percentage of bound radioactivity as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.

In Vivo Scintigraphy in an Animal Model of Infection

This protocol outlines the use of 99mTc-UBI(29-41) for imaging infections in a murine model.

Materials:

-

99mTc-UBI(29-41) solution.

-

Animal model of infection (e.g., mice with intramuscular injection of a known bacterial concentration).[10]

-

Anesthesia for animals.

-

Gamma camera for scintigraphic imaging.

Procedure:

-

Induce a localized infection in the animal model (e.g., in the thigh muscle) and allow the infection to establish (e.g., 18-24 hours).[3][10]

-

Anesthetize the animal.

-

Administer a defined dose of 99mTc-UBI(29-41) intravenously (e.g., via the tail vein).[10]

-

Acquire dynamic and static scintigraphic images at various time points (e.g., 30, 60, and 120 minutes) post-injection.[1]

-

Analyze the images to determine the accumulation of the radiotracer at the site of infection compared to a contralateral, non-infected site to calculate the T/NT ratio.

Workflow for in vivo scintigraphy using 99mTc-UBI(29-41).

Conclusion

Ubiquicidin(29-41) represents a significant advancement in the field of infection diagnostics. Its ability to preferentially bind to bacterial cells over mammalian cells, and to show differential accumulation between gram-positive and gram-negative bacteria, makes it a valuable tool for researchers and clinicians. The core mechanism, rooted in electrostatic interactions with distinct anionic components of bacterial cell walls—primarily teichoic acids in gram-positive bacteria—provides a clear rationale for its diagnostic potential. The provided protocols offer a standardized framework for the preparation and application of radiolabeled UBI(29-41) in both in vitro and in vivo settings. Further research into the precise binding kinetics and the development of UBI(29-41) conjugates with alternative imaging modalities will continue to expand its utility in the ongoing effort to combat infectious diseases.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmanuclear.co [pharmanuclear.co]

- 5. Binding of an antimicrobial peptide to bacterial cells: Interaction with different species, strains and cellular components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. ijrr.com [ijrr.com]

- 8. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Application Notes and Protocols: 99mTc-Ubiquicidin(29-41) for SPECT Imaging of Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquicidin (B1575653) (UBI) is a naturally occurring human antimicrobial peptide. The synthetic fragment, Ubiquicidin(29-41), has demonstrated a high affinity for binding to the negatively charged cell membranes of bacteria.[1][2] This characteristic allows for its use as a specific tracer for detecting bacterial infections when labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc). 99mTc-Ubiquicidin(29-41) (⁹⁹ᵐTc-UBI) is a promising radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging, offering the ability to differentiate between bacterial infections and sterile inflammation.[3][4][5] This document provides detailed protocols for the radiolabeling of UBI(29-41) with ⁹⁹ᵐTc, quality control procedures, and its application in preclinical SPECT imaging.

Principle of Action

The cationic nature of the ⁹⁹ᵐTc-UBI(29-41) peptide facilitates its binding to the anionic components of bacterial cell walls through electrostatic interactions.[6] This specific accumulation at the site of infection allows for visualization using SPECT imaging. The ability of ⁹⁹ᵐTc-UBI to distinguish bacterial infections from sterile inflammatory processes is a significant advantage over other imaging agents.[5]

Experimental Protocols

Materials and Reagents

-

Ubiquicidin(29-41) peptide (TGRAKRRMQYNRR)

-

Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Stannous chloride (SnCl₂)

-

Sodium pyrophosphate

-

Sodium borohydrate (NaBH₄)

-

6-hydrazinopyridine-3-carboxylic acid (HYNIC)

-

Tricine

-

Ethylenediamine-N,N'-diacetic acid (EDDA)

-

Acetic acid, 0.01 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Saline solution, 0.9%

-

Human serum

-

Chromatography supplies (e.g., ITLC strips, HPLC system)

-

Lyophilizer

Radiolabeling Procedures

Two primary methods for radiolabeling UBI(29-41) with ⁹⁹ᵐTc are the direct and indirect methods.

This method involves the direct chelation of reduced ⁹⁹ᵐTc by the peptide.

Kit Preparation (Lyophilized Vial): [1][7]

-

Dissolve 400 µg of UBI(29-41) peptide in 10 µL of 0.01 M acetic acid.

-

Add 5.0 µL of stannous ions from a standard pyrophosphate kit.

-

Add 8.0 µL of a 0.7 mg/mL sodium borohydrate solution in 0.1 N NaOH.

-

Maintain the pH of the mixture between 6 and 7.

-

Freeze-dry the preparation and seal it under a vacuum.

-

Store the lyophilized kits at -5°C.

Radiolabeling Protocol: [1][7]

-

To the lyophilized vial, add 0.5 mL of freshly eluted sodium pertechnetate (200 MBq/mL).

-

Incubate the vial at room temperature for 10-15 minutes with occasional shaking.

-

After incubation, add 0.9% saline to bring the total volume to 2.0 mL.

-

The final radiolabeled product is ready for quality control and injection. The kit should be used within 6 hours of reconstitution.

This method utilizes a bifunctional chelating agent, HYNIC, to stably incorporate ⁹⁹ᵐTc.

Preparation of HYNIC-UBI(29-41) Conjugate: [8]

-

Synthesize UBI(29-41) using standard solid-phase Fmoc chemistry.

-

Conjugate BOC-HYNIC to the peptide in solution.

-